![molecular formula C34H42N2O2 B1680628 Ridaifen-B CAS No. 886465-70-9](/img/structure/B1680628.png)
Ridaifen-B
Overview
Description
Synthesis Analysis
The synthesis of RID-B involves the use of tamoxifen as a base. The structural activity correlation of RID-B was examined, revealing that there was activity even without one of the phenyl groups (Ar3) in RID-B. It was found that two pyrrolidine side chains peculiar to RID-B are related to the action .Molecular Structure Analysis
The molecular formula of RID-B is C34H42N2O2 . The structure of RID-B is unique, with two pyrrolidine side chains being peculiar to RID-B .Chemical Reactions Analysis
RID-B induces cell death at a lower concentration than TAM, causing ER-independent apoptosis and autophagy . It has been found that analogs with shorter alkyl side chains induced autophagy, but analogs with certain lengths of alkyl side chains induced apoptosis .Scientific Research Applications
1. Antagonist of Estrogen Receptor α (ERα) Ridaifen-B is an antagonist of estrogen receptor α (ERα), with an IC50 value of 52.4 nM . This means it can bind to this receptor and block its action, which can be particularly useful in the treatment of diseases like breast cancer where the growth of cancer cells is stimulated by estrogen .
2. Inverse Agonist of Cannabinoid Receptor 2 (CB2) Ridaifen-B acts as an inverse agonist of the cannabinoid receptor 2 (CB2), with a Ki value of 43.7 nM . This means it can bind to this receptor and induce a response opposite to that of an agonist. This property could be exploited in the treatment of conditions where the CB2 receptor is implicated .
Cytotoxicity to Cancer Cells
Ridaifen-B was designed to be cytotoxic to cancer cells independent of ER binding . It inhibits the growth of both ER-positive and ER-negative cells in a panel of 39 cancer cell lines, with GI50 values ranging from 0.20-2.14 µM . This broad-spectrum cytotoxicity makes Ridaifen-B a promising candidate for cancer treatment .
Induction of Apoptosis
Ridaifen-B induces apoptosis (programmed cell death) in cancer cells . This is a crucial mechanism by which many anticancer drugs work, as it leads to the elimination of cancer cells .
Induction of Autophagy
In addition to apoptosis, Ridaifen-B also induces autophagy in cancer cells . Autophagy is a process by which cells recycle their own components to provide the necessary building blocks for maintaining cellular functions and adapting to stress . In the context of cancer, autophagy can have both tumor-promoting and tumor-suppressing roles .
Mitophagy Induction
Ridaifen-B induces mitophagy, a specific type of autophagy where damaged mitochondria are selectively degraded . This process is crucial for maintaining cellular health, as damaged mitochondria can produce harmful reactive oxygen species .
Anti-Inflammatory Effects
Ridaifen-B has been shown to decrease nitric oxide (NO) production and protein levels of IL-1α and IL-6 in LPS-stimulated RAW 264.7 cells when used at a concentration of 1 µM . These molecules are key mediators of inflammation, suggesting that Ridaifen-B could have potential anti-inflammatory effects .
Potential for Combination Therapy
The ability of Ridaifen-B to induce both apoptosis and autophagy suggests that it could be used in combination with other drugs for cancer treatment . For example, combining Ridaifen-B with an autophagy inhibitor could potentially enhance its anticancer effects .
Mechanism of Action
Target of Action
Ridaifen-B (RID-B) is an analog derived from tamoxifen (TAM), which is known for its antitumor effect by acting as an antagonist to the estrogen receptor (ER) . Rid-b has been found to induce cell death at a lower concentration than tam, suggesting that it has a unique target different from er .
Mode of Action
RID-B induces ER-independent apoptosis and autophagy . It has been found that two pyrrolidine side chains peculiar to RID-B are related to its action . Furthermore, analogs with shorter alkyl side chains induced autophagy, but analogs with certain length of alkyl side chains induced apoptosis .
Biochemical Pathways
The biochemical pathways affected by RID-B involve apoptosis and autophagy . RID-B induces apoptosis by causing mitochondrial injury . This injury leads to mitochondria-selective autophagy, also known as mitophagy .
Result of Action
The molecular and cellular effects of RID-B’s action involve the induction of cell death, specifically through apoptosis and autophagy . It has been suggested that RID-B-induced apoptosis is dependent on mitochondrial dysfunction .
Action Environment
It is suggested that the combination of an autophagy inhibitor and an anticancer drug can be effective for cancer treatment, indicating that the cellular environment and concurrent treatments can influence rid-b’s action .
Safety and Hazards
Precautions for safe handling of RID-B include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should only be used in areas with appropriate exhaust ventilation . RID-B should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .
Future Directions
The future directions of RID-B research could involve further exploration of its unique target, which is different from ER . The combination of an autophagy inhibitor and anticancer-drug can be effective for cancer treatment . Further studies are needed to clarify the relationship between autophagy, apoptosis, and the chemical structure of RID-B .
properties
IUPAC Name |
1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWCGJGUHJSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468369 | |
Record name | Ridaifen-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886465-70-9 | |
Record name | Ridaifen-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ridaifen-B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.